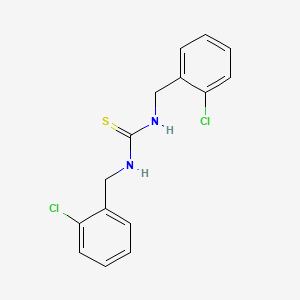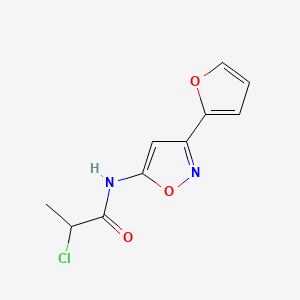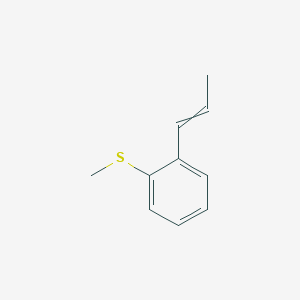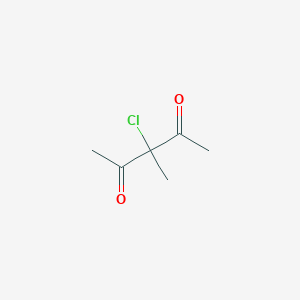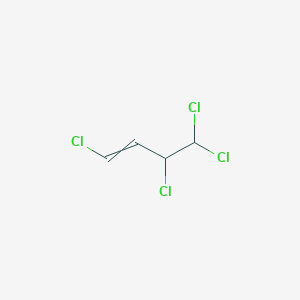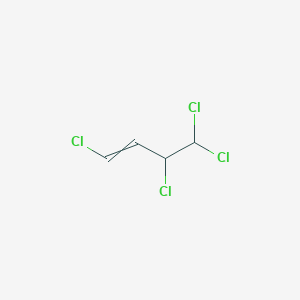
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate is an organic compound that features a thiocyanate group attached to a nitrophenyl ring, which is further substituted with a chloromethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate typically involves the thiocyanation of a precursor compound. One common method is the reaction of 4-(Chloromethanesulfonyl)-2-nitrophenol with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the thiocyanate group can be oxidized to form isothiocyanates or other sulfur-containing compounds
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of new thiocyanate derivatives.
Oxidation: Formation of isothiocyanates.
Reduction: Formation of amines and other reduced derivatives
Aplicaciones Científicas De Investigación
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro and chloromethanesulfonyl groups can undergo redox reactions. These interactions can lead to the formation of new compounds with diverse chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethanesulfonyl)-2-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
4-(Chloromethanesulfonyl)-2-nitrophenyl cyanate: Contains a cyanate group instead of a thiocyanate group
Uniqueness
The presence of both a thiocyanate and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
37779-87-6 |
|---|---|
Fórmula molecular |
C8H5ClN2O4S2 |
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
[4-(chloromethylsulfonyl)-2-nitrophenyl] thiocyanate |
InChI |
InChI=1S/C8H5ClN2O4S2/c9-4-17(14,15)6-1-2-8(16-5-10)7(3-6)11(12)13/h1-3H,4H2 |
Clave InChI |
RMPCVUHNMJVWLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


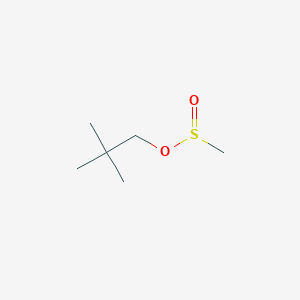
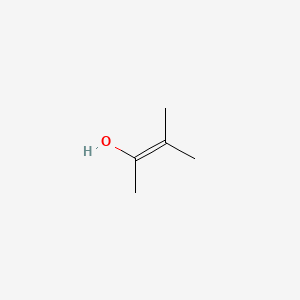
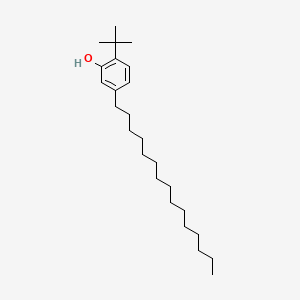
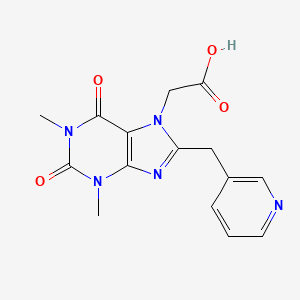
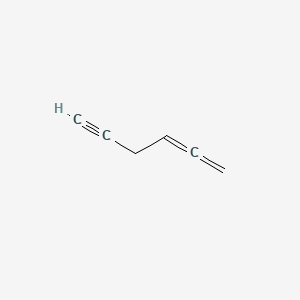

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
